![molecular formula C18H11ClF6N6O B2548539 5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one CAS No. 337921-05-8](/img/structure/B2548539.png)
5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one" is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline class. This class of compounds has been extensively studied for its potential biological activities, including acting as antagonists for various receptors such as glycine/NMDA, AMPA, and adenosine receptors .
Synthesis Analysis
The synthesis of related [1,2,4]triazolo[4,3-a]quinoxaline derivatives typically involves multi-step chemical reactions, starting from quinoxaline precursors and incorporating various substituents at key positions to enhance biological activity and receptor affinity. The presence of substituents like chlorine and trifluoromethyl groups is common and is known to influence the binding at different receptor types .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by a fused triazoloquinoxaline core, which is essential for their biological activity. Substituents on the benzo-fused ring and at position 2 are critical for receptor binding. For instance, the presence of a free acidic function at position 2 and electron-withdrawing substituents on the benzo-fused moiety is required for glycine/NMDA receptor-ligand interaction .
Chemical Reactions Analysis
The chemical reactivity of [1,2,4]triazolo[4,3-a]quinoxalines is influenced by the substituents present on the core structure. The introduction of different substituents can lead to the formation of compounds with varying affinities for different receptors. For example, acyl or carbamoyl groups and electron-withdrawing substituents such as chlorine and trifluoromethyl groups have been shown to significantly affect the binding to adenosine receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and lipophilicity, are influenced by their molecular structure. The presence of halogen and trifluoromethyl groups typically increases the lipophilicity of the compounds, which can affect their pharmacokinetic properties and receptor binding. The specific physical and chemical properties of "5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one" would need to be determined experimentally, as they are not directly reported in the provided papers .
科学的研究の応用
Antidepressant Potential
- A study found that 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, which are closely related to the compound , showed potential as rapid-acting antidepressants. These compounds reduced immobility in behavioral despair models in rats and showed promising results as adenosine receptor antagonists, indicating potential use in treating depression (Sarges et al., 1990).
Anticancer Activity
- Derivatives of 4-hetaryl-5-amino-1-aryl-1H-1,2,3-triazoles, similar to the compound of interest, have shown significant anticancer activity. These compounds were effective against various human tumor cell lines and demonstrated selective influence on ovarian cancer cells, suggesting potential as anticancer agents (Pokhodylo et al., 2020).
Antimicrobial Properties
- Some fused triazolo and ditriazoloquinoxaline derivatives, which are structurally similar to the compound , were synthesized and showed potent antibacterial activity. These findings suggest potential applications in developing new antimicrobial agents (Badran et al., 2003).
Anticonvulsant Effects
- Novel 5-phenyl-[1,2,4]-triazolo[4,3-a]quinoline derivatives, structurally related to the compound, demonstrated significant anticonvulsant activity. One compound showed higher potency and protective index than the reference drug phenytoin, indicating potential use in treating convulsions or seizures (Guan et al., 2008).
作用機序
特性
IUPAC Name |
5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF6N6O/c19-11-5-10(18(23,24)25)7-27-14(11)26-3-4-30-12-2-1-9(17(20,21)22)6-13(12)31-8-28-29-15(31)16(30)32/h1-2,5-8H,3-4H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDDULLOKVDBKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N3C=NN=C3C(=O)N2CCNC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF6N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

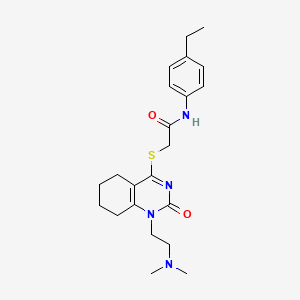
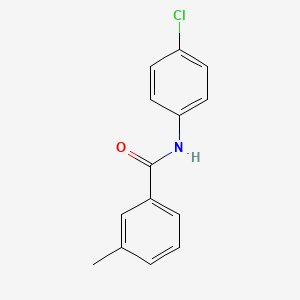
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2548459.png)
![N-[4-(Aminomethyl)phenyl]-4-methylbenzamide](/img/structure/B2548460.png)


![7-(4-Chlorophenyl)-2-pentyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2548465.png)
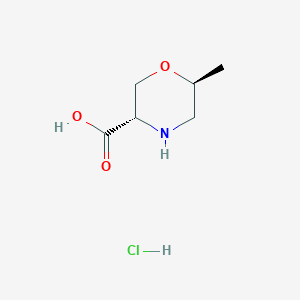
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2548469.png)
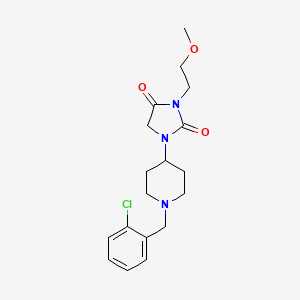
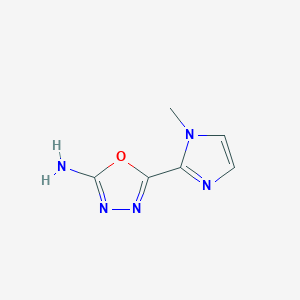
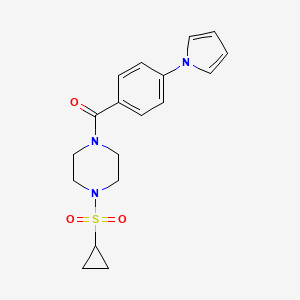

![Methyl 4-[(6-chloropyridin-3-yl)methoxy]benzoate](/img/structure/B2548479.png)